molecular formula C17H14Cl2N2O B405193 4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B405193
M. Wt: 333.2g/mol
InChI Key: GZRDGYYIAYZMAM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carbonitrile group attached to a hexahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system, enhancing their chemical and biological properties.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H14Cl2N2O/c1-9-12(8-20)16(11-6-5-10(18)7-13(11)19)17-14(21-9)3-2-4-15(17)22/h5-7,16,21H,2-4H2,1H3

InChI Key

GZRDGYYIAYZMAM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)Cl)Cl)C#N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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